

(2S,3R)-LP99: An Inactive Stereoisomer in the Context of Chromatin Remodeling

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Compound of Interest		
Compound Name:	(2S,3R)-LP99	
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An in-depth analysis of the available scientific literature reveals that **(2S,3R)-LP99** does not play a significant role in chromatin remodeling. This conclusion is based on the finding that it is the inactive enantiomer of the potent and selective BRD7 and BRD9 bromodomain inhibitor, LP99. The active stereoisomer, (2R,3S)-LP99, is the compound that has been shown to engage with epigenetic machinery.

LP99, a quinolone-fused lactam, has been identified as the first potent and selective inhibitor of the BRD7 and BRD9 bromodomains.[1] These proteins are integral components of chromatin remodeling complexes and are involved in the regulation of gene expression. The inhibition of their association with acetylated histones is a key mechanism for modulating chromatin structure and function.

Crucially, the biological activity of LP99 is highly dependent on its stereochemistry. Isothermal titration calorimetry (ITC) analysis has demonstrated that the (2R,3S) enantiomer, referred to as LP99, is the most potent compound, with a dissociation constant (KD) of 99 nM against BRD9.[1] In stark contrast, the (2S,3R) enantiomer of LP99 showed no detectable binding to BRD9 in the same assay.[1]

This lack of binding activity for the (2S,3R) stereoisomer indicates that it does not effectively interact with the BRD9 bromodomain, and by extension, is unlikely to inhibit its function in chromatin remodeling. Therefore, a detailed technical guide on the role of (2S,3R)-LP99 in this process would be centered on its inactivity.



The Active Enantiomer: (2R,3S)-LP99

The active enantiomer, (2R,3S)-LP99, serves as a valuable chemical probe for studying the biological functions of BRD7 and BRD9. Its ability to inhibit the association of these bromodomains with acetylated histones has implications for understanding their role in inflammatory cytokine regulation and as potential targets for anti-inflammatory therapies.[1]

Conclusion

In the context of chromatin remodeling, the focus of research and drug development is on the active (2R,3S)-LP99 stereoisomer. The **(2S,3R)-LP99** enantiomer, due to its demonstrated lack of binding to the BRD9 bromodomain, is considered inactive in this regard. Therefore, it does not have a recognized role in the modulation of chromatin structure or function. Any investigation into the biological effects of LP99 on chromatin remodeling should exclusively utilize the active (2R,3S) stereoisomer.

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References

- 1. LP99: Discovery and Synthesis of the First Selective BRD7/9 Bromodomain Inhibitor -PMC [pmc.ncbi.nlm.nih.gov]
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